Tert-butyl 2-amino-4-aminosulfonylbenzoate
Overview
Description
“Tert-butyl 2-amino-4-aminosulfonylbenzoate” is an organic compound . It is a type of ester, which are commonly used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl esters of Nα-protected amino acids, has been described in the literature . These compounds are prepared from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of similar compounds, such as “tert-Butyl 4-(2-amino-ethyl)-benzoate”, has been reported . The empirical formula is C13H19NO2 and the molecular weight is 221.30 .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as tert-butyl 4-aminobenzoate, have been studied . For instance, the amination of tert-butyl 4-bromobenzoate using PdCl2 provides a convenient route to N-substituted derivatives of tert-butyl 4-aminobenzoate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “tert-Butyl 4-(2-amino-ethyl)-benzoate”, have been reported . The empirical formula is C13H19NO2 and the molecular weight is 221.30 .Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-amino-4-sulfamoylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)8-5-4-7(6-9(8)12)18(13,15)16/h4-6H,12H2,1-3H3,(H2,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSYCNWLXDAVCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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